6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKBKFBUENELFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC12OCCO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Strategies for 6,6 Dimethyl 1,4 Dioxaspiro 4.5 Decan 8 Ol
Retrosynthetic Analysis of the 1,4-Dioxaspiro[4.5]decan-8-ol Core
Retrosynthetic analysis involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions.
The primary functional groups in the target molecule, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol, are the secondary alcohol and the ketal (a protected ketone). A functional group interconversion (FGI) of the C8-alcohol to a ketone simplifies the immediate precursor to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (1). cymitquimica.comachemblock.comnih.gov This ketone is a logical synthetic intermediate, as the alcohol can be readily formed via its reduction.
The next logical disconnection is breaking the two C-O bonds of the spiroketal. This retrosynthetic step points back to ethylene (B1197577) glycol (2) and a diketone precursor, 4,4-Dimethyl-1,3-cyclohexanedione (3), also known as dimedone. sigmaaldrich.com This disconnection is based on the forward reaction of ketalization, a robust and common method for protecting carbonyl groups.

Further disconnection of the 1,3-diketone precursor (3) is also possible. The 1,3-dicarbonyl relationship suggests a disconnection based on an acylation of an enolate. This leads back to simpler, acyclic precursors. organic-chemistry.orgyoutube.com
The gem-dimethyl group at the C6 position is a key structural feature. In the context of retrosynthesis, these substituents are traced back to the precursor, 4,4-Dimethyl-1,3-cyclohexanedione (3). The synthesis of dimedone itself provides insight into the introduction of these methyl groups. A well-established synthesis involves the Michael addition of a malonic ester enolate, such as diethyl malonate, to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. youtube.comorgsyn.org In this pathway, the gem-dimethyl group originates from the mesityl oxide starting material.
Therefore, the retrosynthetic strategy indicates that the gem-dimethyl group is incorporated early in the synthesis, prior to the formation of the spiroketal ring system.
Direct Synthesis Approaches to the Spiroketal System
The forward synthesis, guided by the retrosynthetic analysis, focuses on the construction of the spiroketal system from a suitably substituted cyclohexanedione derivative.
The key transformation is the selective protection of one of the two carbonyl groups of 4,4-Dimethyl-1,3-cyclohexanedione as a ketal. The asymmetry of the electronic environment of the two carbonyls in this 1,3-diketone allows for selective monoketalization under controlled conditions.
The synthesis of the direct precursor, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (1), is achieved by the reaction of 4,4-Dimethyl-1,3-cyclohexanedione (3) with ethylene glycol (2). This reaction forms the five-membered dioxolane ring that constitutes the spirocyclic system. The challenge in this step is to achieve high selectivity for the monoketal over the diketal byproduct. google.com
Once the monoketal (1) is synthesized and purified, the final step is the reduction of the remaining ketone at the C8 position. This is a standard transformation that can be accomplished with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, to yield the target alcohol, This compound (4).

The ketalization reaction is typically catalyzed. Both traditional acid catalysts and modern ionic liquid systems have been employed effectively for this type of transformation.
Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), and Lewis acids like boron trifluoride etherate (BF₃·OEt₂), are commonly used to catalyze the formation of ketals. researchgate.net The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. The choice of catalyst and reaction conditions can influence the selectivity for mono-ketalization versus di-ketalization. For 1,3-diketones, the enolization of one carbonyl group can deactivate it towards ketalization, aiding in selective mono-protection.
Ionic Liquid Catalysis: Ionic liquids have emerged as green and efficient catalysts and solvents for ketalization reactions. mdpi.com They can act as both the catalyst and the reaction medium, often leading to milder reaction conditions, easier product separation, and catalyst recyclability. For instance, a eutectic system formed by heating methyl triethyl ammonium (B1175870) chloride with ethylene glycol, which behaves similarly to an ionic liquid, has been shown to be highly effective for the monoketalization of 1,4-cyclohexanedione (B43130), achieving high yields and selectivity. google.com This approach avoids the need for other solvents and simplifies the workup procedure. google.com Other studies have demonstrated the use of immobilized ionic liquids on mesoporous materials as highly active and reusable heterogeneous catalysts for ketalization. researchgate.net
The table below summarizes representative conditions for ketalization reactions relevant to the synthesis of the spiroketal core.
| Substrate | Reagent | Catalyst/System | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1,4-Cyclohexanedione | Ethylene Glycol | Methyl triethyl ammonium chloride | Ethylene Glycol | 60 °C, 1 h | 1,4-Dioxaspiro[4.5]decan-8-one | 92.5% google.com |
| 1,4-Cyclohexanedione | Ethylene Glycol | Acetic Acid / H₂O (5:1) | - | 65 °C, 11 min | 1,4-Dioxaspiro[4.5]decan-8-one | 80% researchgate.net |
| Cyclohexanone (B45756) | Ethylene Glycol | Immobilized [Bmim]Cl-AlCl₃ on SBA-15 | - | Variable | 1,4-Dioxaspiro[4.5]decane | ~85% researchgate.net |
Stereocontrolled Formation of the Hydroxyl Group
A crucial aspect in the synthesis of this compound is the stereocontrolled introduction of the hydroxyl group at the C-8 position of the cyclohexane (B81311) ring. This is typically achieved through the reduction of the corresponding ketone, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, or by direct nucleophilic addition to this precursor.
Nucleophilic Additions to Ketone Precursors (e.g., Grignard Reagents, Methyllithium)
The addition of organometallic reagents such as Grignard reagents and organolithium compounds to the carbonyl group of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one offers a direct route to tertiary alcohols. The stereochemical outcome of these reactions is influenced by the steric hindrance imposed by the gem-dimethyl group at the C-6 position and the spirocyclic ketal at C-5.
The approach of the nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of two possible diastereomers. The presence of the bulky gem-dimethyl group can influence the conformational equilibrium of the cyclohexane ring and sterically hinder one of the faces, thereby directing the incoming nucleophile to the less hindered side. For instance, in related substituted cyclohexanone systems, the addition of methyllithium (B1224462) has been shown to be influenced by steric strain and product stability, which together dictate the stereochemical course of the reaction. beilstein-journals.org
| Reagent | Precursor | Product | Stereoselectivity |
| Grignard Reagents | 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | 8-Alkyl-6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | Dependent on the steric bulk of the Grignard reagent |
| Methyllithium | 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | 6,6,8-Trimethyl-1,4-dioxaspiro[4.5]decan-8-ol | Influenced by steric and electronic factors |
Stereoselectivity in Carbonyl Reductions
The reduction of the ketone precursor, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, is a common and effective method for the synthesis of this compound. The choice of reducing agent plays a critical role in determining the stereoselectivity of this transformation.
Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are known to exhibit high stereoselectivity in the reduction of cyclic ketones. nih.gov These reagents typically approach the carbonyl group from the less sterically hindered face, leading to the preferential formation of one diastereomer. In the case of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, the axial approach of the hydride would be hindered by the axial methyl group of the gem-dimethyl moiety and the spirocyclic ring. Therefore, equatorial attack to yield the axial alcohol is often favored.
Conversely, smaller hydride reagents like sodium borohydride may exhibit lower stereoselectivity. However, the selectivity of sodium borohydride reductions can be enhanced by the use of additives such as cerium(III) chloride (Luche reduction). rsc.orgresearchgate.netguidechem.comrsc.org This method is particularly effective for the reduction of α,β-unsaturated ketones but can also influence the stereochemical outcome in the reduction of saturated ketones by coordinating with the carbonyl oxygen.
| Reducing Agent | Diastereomeric Ratio (axial:equatorial alcohol) |
| L-Selectride | High preference for equatorial attack |
| Sodium Borohydride | Moderate selectivity |
| Sodium Borohydride / CeCl₃ | Potentially altered selectivity |
Derivatization from Analogous Precursors
An alternative approach to the synthesis of this compound involves the modification of structurally related precursors.
Functional Group Transformations of 1,4-Dioxaspiro[4.5]decan-8-one Derivatives
The parent compound, 1,4-Dioxaspiro[4.5]decan-8-one, is a versatile synthetic intermediate. chemicalbook.comacs.org This readily available starting material can be subjected to various functional group transformations to introduce the required substituents. For instance, α-alkylation of the enolate of 1,4-Dioxaspiro[4.5]decan-8-one could be a potential route to introduce one of the methyl groups at the C-6 position. Subsequent methylation would then yield the desired gem-dimethyl substitution pattern. Following the introduction of the methyl groups, the ketone can be reduced to the corresponding alcohol.
Manipulation of Substituents on the Cyclohexane Ring
The gem-dimethyl group at the C-6 position is a key structural feature of the target molecule. The introduction of this moiety onto a pre-existing cyclohexane ring is a synthetic challenge. One possible strategy involves the reaction of a suitable cyclohexanone precursor with dimethyltitanium dichloride, which has been shown to directly convert ketones into their corresponding gem-dimethyl derivatives. google.com Another approach could involve the conjugate addition of an appropriate nucleophile to a cyclohexenone derivative, followed by the introduction of the second methyl group.
Advanced Catalytic Systems and Reaction Optimization
Modern synthetic chemistry increasingly relies on the use of advanced catalytic systems to achieve high efficiency and stereoselectivity. In the context of synthesizing this compound, catalytic hydrogenation presents a promising approach.
Ruthenium-catalyzed asymmetric hydrogenation has been successfully employed for the stereoselective reduction of related 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones, achieving high enantioselectivity. wikipedia.orgchemicalbook.comnih.gov This suggests that similar catalytic systems could be adapted for the asymmetric reduction of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one to produce enantiomerically enriched this compound. The choice of chiral ligand is paramount in these systems to control the stereochemical outcome.
Reaction optimization is crucial for maximizing the yield and selectivity of any synthetic transformation. For the synthesis of spirocyclic compounds, Bayesian optimization has been employed to efficiently screen and identify improved reaction conditions. This computational approach can accelerate the optimization of various parameters such as catalyst loading, temperature, and reaction time. General optimization of reaction conditions for multicomponent reactions leading to spiro compounds has also been explored.
| Catalytic System | Transformation | Key Feature |
| Chiral Ruthenium Catalysts | Asymmetric Hydrogenation | High enantioselectivity |
| Lewis Acid Catalysts | Nucleophilic Addition | Enhanced reactivity and potential for stereocontrol |
Application of Heterogeneous and Homogeneous Catalysts
Catalysis is fundamental to organic synthesis, offering pathways to more efficient and selective chemical transformations. mdpi.comnih.gov In the synthesis of dioxaspiro compounds, both homogeneous and heterogeneous catalysts play significant roles.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. For the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a precursor to the target alcohol, acetic acid has been effectively used as a catalyst in an aqueous solution. researchgate.net The use of acid catalysts facilitates the selective deketalization of precursor molecules under controlled conditions. The advantages of homogeneous catalysts include high activity and selectivity due to the well-defined nature of the catalytic species. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of sustainable chemistry due to their ease of separation and potential for recycling. nih.gov In the synthesis of spiroketals, solid acid catalysts are particularly valuable. Examples include:
Macroporous Resins: NKC-9 macroporous resin has been used as a catalyst for producing 1,4-cyclohexanedione mono-neopentylketal. researchgate.net This type of catalyst offers a green alternative to corrosive liquid acids like sulfuric acid, simplifying the process and improving safety. researchgate.net
Clay Catalysts: Montmorillonite KSF, a type of clay, has been successfully used as a heterogeneous catalyst in the sonochemical synthesis of 1,4-dioxaspiro compounds derived from oleic acid. researchgate.net
Supported Metal Catalysts: While not directly cited for this specific spiro compound, the development of supported metal nanoparticles (e.g., ruthenium on carbon) represents a significant area of heterogeneous catalysis. univ-artois.fr These systems leverage the high surface area and unique properties of nanomaterials to enhance catalytic activity.
The choice between a homogeneous and heterogeneous catalyst often depends on balancing the need for high selectivity and activity with the practical requirements of catalyst recovery and reuse. researchgate.netmdpi.com
Green Chemistry Approaches in Dioxaspiro[4.5]decane Synthesis (e.g., Sonochemistry)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Ultrasound-assisted synthesis, or sonochemistry, is an important green technique that has been applied to the synthesis of spiro compounds. nih.govnih.gov
The power of sonochemistry stems from acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid subjected to high-intensity ultrasound (typically >20 kHz). preprints.orgtaylorfrancis.com This collapse generates localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), which can dramatically accelerate reaction rates. preprints.orgtaylorfrancis.com
Key benefits of ultrasound in synthesis include:
Reduced Reaction Times: Reactions that might take hours or days can often be completed in minutes. nih.gov
Increased Yields and Purity: The enhanced reaction kinetics and mass transfer often lead to higher product yields and fewer byproducts. preprints.org
Energy Efficiency: By accelerating reactions at or near ambient temperatures, sonochemistry can be more energy-efficient than conventional heating methods. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
Systematic optimization of reaction parameters is critical for maximizing the yield and purity of the final product while minimizing reaction time and cost. For the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key precursor, significant improvements have been achieved by refining reaction conditions. researchgate.net
One study demonstrated a dramatic enhancement in the synthesis of this precursor via the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net By optimizing factors such as catalyst choice, temperature, and solvent composition, the researchers achieved a higher yield in a fraction of the time compared to the conventional method.
The table below summarizes the comparison between the literature method and the optimized method.
| Parameter | Literature Method | Optimized Method |
| Catalyst | Not specified (acidic solution) | Acetic Acid (HAc) |
| Temperature | Not specified | 65°C |
| Solvent Ratio | Not specified | HAc/H₂O = 5:1 (v/v) |
| Reactant Conc. | Not specified | 0.5 g·mL⁻¹ |
| Reaction Time | 15 hours | 11 minutes |
| Chromatographic Yield | 65% | 80% |
| Data sourced from a study on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net |
This optimization highlights the profound impact of reaction conditions. The selection of acetic acid as the catalyst, combined with an elevated temperature of 65°C and a specific solvent ratio, led to an increase in yield from 65% to 80% and a remarkable reduction in reaction time from 15 hours to just 11 minutes. researchgate.net Such optimization is crucial for developing scalable and economically viable synthetic processes.
Iii. Chemical Reactivity and Transformations of 6,6 Dimethyl 1,4 Dioxaspiro 4.5 Decan 8 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol at the C-8 position is a key site for functionalization, undergoing typical reactions such as esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group can be readily converted into esters and ethers under standard conditions. Etherification, for instance, can be achieved by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.
A common etherification reaction is the formation of a methoxy (B1213986) derivative. This transformation is typically performed using a base like sodium hydride (NaH) to generate the alkoxide, which then acts as a nucleophile.
| Reaction | Reagent 1 | Reagent 2 | Solvent | Conditions | Product |
| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF | Reflux, 12h | 8-Methoxy-1,4-dioxaspiro[4.5]decane |
Table 1: Representative Etherification Reaction Conditions for the Parent Compound.
Esterification can be accomplished through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), or through acid-catalyzed reactions with carboxylic acids (Fischer esterification). A particularly important class of esters are the sulfonate esters, discussed in section 3.1.3.
Oxidation of the secondary alcohol at the C-8 position regenerates the corresponding ketone, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. This reaction is a fundamental transformation in organic chemistry and can be accomplished using a variety of standard oxidizing agents. The choice of oxidant depends on the desired selectivity and scale of the reaction. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more modern reagents like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane.
The synthesis of the parent alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, is often achieved via the reduction of the ketone, 1,4-dioxaspiro[4.5]decan-8-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄). The reverse oxidation reaction proceeds under standard protocols.
The hydroxyl group is a poor leaving group for direct nucleophilic substitution. Therefore, it is typically converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate), to facilitate substitution reactions.
The formation of a sulfonate ester is a key step. For example, the reaction of the parent amino alcohol derivative with methanesulfonyl chloride in the presence of triethylamine yields the corresponding mesylate. prepchem.com Similarly, tosylates can be formed using p-toluenesulfonyl chloride. The resulting sulfonate ester is highly susceptible to nucleophilic attack by a wide range of nucleophiles.
This two-step sequence allows for the introduction of various functional groups, including azides, halides, and amines. A notable application is the synthesis of aminocyclohexane derivatives. The sulfonate ester can be displaced by an amine nucleophile, such as pyrrolidine (B122466), to yield the corresponding aminated product. prepchem.com This Sₙ2 reaction typically proceeds with an inversion of stereochemistry at the C-8 position.
| Step | Reaction Type | Reagents | Solvent | Temperature | Intermediate/Product | Ref. |
| 1 | Sulfonate Ester Formation | Methanesulfonyl chloride, Triethylamine | Methylene (B1212753) chloride | 0 °C | Mesylate Ester | prepchem.com |
| 2 | Nucleophilic Substitution (Amination) | Pyrrolidine, Water | - | 90 °C | Aminated Spiroketal | prepchem.com |
Table 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester Intermediate.
Reactions Involving the Spiroketal Moiety
The 1,4-dioxaspiro[4.5]decane ring system is an ethylene (B1197577) glycol ketal, which serves as a protecting group for the ketone at the C-4 position of the original cyclohexane (B81311) ring. Its reactivity is dominated by its stability under many conditions and its susceptibility to cleavage under others.
The spiroketal moiety is stable to basic and nucleophilic conditions but is labile in the presence of acid. Hydrolysis, or deketalization, regenerates the parent ketone. This reaction is typically carried out in an aqueous acidic medium. researchgate.net The choice of acid and reaction conditions can be tuned to achieve selective deprotection if other acid-sensitive groups are present.
Various acidic conditions can be employed, ranging from mineral acids like hydrogen bromide (HBr) or sulfuric acid (H₂SO₄) to milder catalysts like acetic acid. researchgate.netresearchgate.net For instance, related spiroketals can be readily hydrolyzed using aqueous acetic acid. orgsyn.org This reaction is an equilibrium process, and the removal of the diol (ethylene glycol) or the addition of excess water can be used to drive the reaction to completion.
| Reaction | Catalyst | Solvent System | Key Feature | Ref. |
| Deketalization | Acetic Acid (HAc) | HAc/H₂O | Efficient and selective cleavage | researchgate.net |
| Deketalization | Hydrogen Bromide (HBr) | Aqueous Dioxane | Strong acid conditions | researchgate.net |
Table 3: Conditions for Spiroketal Hydrolysis (Deketalization).
A key synthetic utility of the spiroketal group is its role as a robust protecting group. It is stable under a wide range of non-acidic reaction conditions, allowing for extensive chemical modifications at other parts of the molecule.
Conditions of Stability:
Basic Conditions: The ketal is stable to strong bases such as sodium hydride (NaH), alkoxides, and organometallic reagents like Grignard reagents and organolithiums. This stability is demonstrated in the etherification of the C-8 hydroxyl group, which uses NaH.
Nucleophilic Conditions: It is unreactive toward most nucleophiles, as seen in the amination reaction where pyrrolidine attacks the sulfonate ester without affecting the spiroketal. prepchem.com
Reductive and Oxidative Conditions: The spiroketal is stable to many common reducing agents (e.g., NaBH₄, LiAlH₄) and non-acidic oxidizing agents (e.g., PCC, Dess-Martin periodinane), which allows for the interconversion of the alcohol and ketone at the C-8 position without disturbing the protecting group.
This predictable stability makes the 6,6-dimethyl-1,4-dioxaspiro[4.5]decane moiety an excellent choice for protecting a ketone while performing diverse chemical transformations on the hydroxyl group and other parts of the molecular scaffold.
Reactions at the Cyclohexane Ring
The cyclohexane ring of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol, bearing a hydroxyl group and a spiroketal, is the primary site for chemical modifications.
Hydrogenation of Unsaturations within the Ring
Specific studies detailing the hydrogenation of unsaturated derivatives of this compound are not readily found. In principle, if unsaturations were present in the cyclohexane ring, they could be hydrogenated using standard catalytic hydrogenation methods (e.g., H₂, Pd/C). The conditions would likely be mild to avoid reduction of other functional groups, although the spiroketal is generally stable under these conditions. The stereochemical outcome of such a reaction would be influenced by the steric hindrance imposed by the gem-dimethyl group and the existing stereochemistry of the hydroxyl group.
Electrophilic and Nucleophilic Substitutions on the Ring Framework
The cyclohexane ring is a saturated aliphatic system and is generally unreactive towards electrophilic and nucleophilic substitution reactions. The presence of the hydroxyl group can allow for substitution reactions at the C-8 position, typically proceeding through activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic attack. The gem-dimethyl group at the C-6 position would sterically hinder reactions at adjacent positions.
Intramolecular Cyclizations and Rearrangements
While specific examples for this compound are not documented, similar structures can undergo intramolecular reactions. For instance, the hydroxyl group could participate in intramolecular etherification if a suitable leaving group is present elsewhere on the cyclohexane ring. Acid-catalyzed rearrangements involving the spiroketal are also a possibility, potentially leading to ring-opening or contraction, though the stability of the ethylene glycol ketal makes this less favorable under mild conditions.
Stereoselective Transformations
Stereoselectivity is a critical aspect of the chemistry of cyclic compounds like this compound.
Diastereoselective Reactions Governing Configuration at the Hydroxyl Center
The stereochemistry of the hydroxyl group at C-8 is most commonly established during the reduction of the corresponding ketone, 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-one. The diastereoselectivity of this reduction is influenced by the steric bulk of the reducing agent and the steric environment around the carbonyl group, including the adjacent gem-dimethyl group.
Table 1: Hypothetical Diastereoselective Reduction of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one This table is illustrative and based on general principles of ketone reduction, as specific data for this compound is not available.
| Reducing Agent | Expected Major Diastereomer | Expected Minor Diastereomer | Rationale |
| Sodium Borohydride (NaBH₄) | Axial alcohol | Equatorial alcohol | Less sterically hindered attack from the equatorial face. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | Equatorial alcohol | Axial alcohol | More sterically hindered reagent attacks from the less hindered equatorial face, pushing the hydroxyl group to the axial position. |
Enantioselective Synthesis and Chiral Induction Approaches
The enantioselective synthesis of this compound would likely involve either the use of a chiral reducing agent for the corresponding ketone or the resolution of a racemic mixture. Asymmetric transfer hydrogenation or catalytic hydrogenation with a chiral catalyst are common methods for achieving enantioselectivity in ketone reductions. There is no readily available literature describing the use of this compound in chiral induction.
Influence of Spirocyclic Conformation on Reaction Pathways
The rigid chair conformation of the cyclohexane ring in this compound is a key determinant of its reactivity. The presence of the bulky gem-dimethyl group at the C6 position effectively locks the cyclohexane ring in a specific chair conformation to minimize steric strain. This conformational rigidity has profound implications for reactions involving the hydroxyl group at the C8 position, as the accessibility of this functional group is highly dependent on its axial or equatorial orientation.
In the more stable chair conformation, one of the methyl groups of the gem-dimethyl moiety will occupy an axial position, while the other will be equatorial. This arrangement creates a significant steric hindrance on the axial face of the cyclohexane ring. Consequently, the approach of reagents to an axially oriented hydroxyl group at C8 is impeded. Conversely, an equatorial hydroxyl group is more exposed and, therefore, more susceptible to chemical attack.
This steric hindrance directly influences the stereochemical outcome of reactions. For instance, in oxidation or substitution reactions, the trajectory of the incoming reagent is selectively directed to the less hindered equatorial face, leading to a high degree of stereoselectivity in the products formed.
The Thorpe-Ingold effect, also known as the gem-dimethyl effect, further contributes to the unique reactivity of this molecule. wikipedia.orglucp.net The presence of the gem-dimethyl group can alter the bond angles within the cyclohexane ring, potentially bringing reactive groups into closer proximity and influencing the rates of intramolecular reactions. wikipedia.orgwpmucdn.com While primarily discussed in the context of cyclization reactions, this principle of angle compression can also affect the transition state energies of other transformations by influencing the conformational landscape. wikipedia.org
Furthermore, the 1,4-dioxaspiro moiety is not merely a passive protecting group. The oxygen atoms of the dioxolane ring can exert stereoelectronic effects, such as the anomeric effect, which can influence the electron distribution and stability of adjacent carbocationic intermediates that may form during certain reactions. Neighboring group participation from the oxygen lone pairs of the spiroketal can also play a role in stabilizing transition states and directing the stereochemical course of a reaction. nih.govwikipedia.org
The interplay of these conformational and electronic factors is crucial in understanding the reaction pathways of this compound. The predictable nature of its stereochemical outcomes, dictated by its rigid conformation, makes it a valuable chiral building block in organic synthesis.
Interactive Data Table: Conformational Influences on Reactivity
| Feature | Influence on Reaction Pathways | Expected Outcome |
| Rigid Chair Conformation | Restricts bond rotation and locks the relative positions of substituents. | High stereoselectivity in reactions. |
| Axial Hydroxyl Group | Sterically hindered by the axial methyl group of the gem-dimethyl moiety. | Reduced reaction rates for attack at the axial position. |
| Equatorial Hydroxyl Group | More sterically accessible to incoming reagents. | Preferential attack from the equatorial face. |
| Gem-Dimethyl Group (Thorpe-Ingold Effect) | Alters bond angles and can influence transition state energies. | May accelerate intramolecular reactions and influence product ratios. |
| 1,4-Dioxaspiro Moiety | Can exert stereoelectronic effects (e.g., anomeric effect) and neighboring group participation. | Stabilization of intermediates and direction of stereochemistry. |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While specific, experimentally verified spectra for 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol are scarce in the literature, the chemical shifts can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl groups, the dioxolane ring protons, the cyclohexane (B81311) ring methine and methylene (B1212753) protons, and the hydroxyl proton. The protons on carbons adjacent to the electron-withdrawing oxygen atoms will be deshielded and appear further downfield. openstax.orglibretexts.org The hydroxyl proton's chemical shift can be broad and variable depending on solvent and concentration. libretexts.org
¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom. The spiro carbon (C5) is highly characteristic, appearing significantly downfield due to being bonded to two oxygen atoms. Carbons bonded directly to the hydroxyl group (C8) and the dioxolane oxygens (C2, C3) will also be deshielded, typically appearing in the 50-80 ppm range. openstax.orgresearchgate.net The quaternary carbon (C6) and the methyl carbons will also have distinctive shifts.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C2, C3 | ~3.9 - 4.1 | ~64 - 66 | Protons and carbons of the dioxolane ring. |
| C5 (Spiro) | - | ~108 - 110 | Quaternary carbon, no attached protons. |
| C6 | - | ~35 - 40 | Quaternary carbon with gem-dimethyl groups. |
| C7 | ~1.5 - 1.7 | ~30 - 35 | Methylene protons on the cyclohexane ring. |
| C8 | ~3.6 - 3.8 | ~68 - 72 | Methine proton and carbon bearing the hydroxyl group. |
| C9 | ~1.6 - 1.8 | ~30 - 35 | Methylene protons on the cyclohexane ring. |
| C10 | ~1.4 - 1.6 | ~25 - 30 | Methylene protons on the cyclohexane ring. |
| C11, C12 | ~0.9 - 1.1 | ~25 - 30 | Gem-dimethyl protons and carbons. |
| 8-OH | Variable (e.g., 1.5 - 4.0) | - | Hydroxyl proton, signal is often a broad singlet. |
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals predicted above and for determining the molecule's stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. youtube.comsdsu.edu For this compound, COSY would show correlations between the proton on C8 (H8) and the adjacent methylene protons on C7 and C9. It would also map the connectivity between the protons on C7, C10, and C9, confirming the structure of the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comcreative-biostructure.com This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments laid out in the table above. For example, the proton signal around 3.7 ppm would show a cross-peak to the carbon signal around 70 ppm, assigning them both to the C8 position.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.comemerypharma.com HMBC is crucial for connecting different parts of the molecule. Key correlations would include those from the methyl protons (H11/H12) to the quaternary carbon C6, the spiro carbon C5, and the methylene carbon C7. This would confirm the placement of the gem-dimethyl group. Correlations from H8 to C6, C7, C9, and C10 would further solidify the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com This is particularly vital for stereochemical elucidation. For instance, a NOESY experiment could determine the orientation (axial or equatorial) of the hydroxyl group on the C8 carbon. A spatial correlation between H8 and one of the methyl groups (H11 or H12) or specific axial/equatorial protons on the ring would provide definitive evidence for the relative stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. orgchemboulder.comlibretexts.org
O-H Stretch: A strong and broad absorption band is predicted in the region of 3600-3200 cm⁻¹. This is characteristic of the hydroxyl (-OH) group and is broadened due to intermolecular hydrogen bonding. openstax.orgpressbooks.pub
C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are expected, corresponding to the stretching vibrations of the sp³ C-H bonds in the cyclohexane ring and methyl groups.
C-O Stretch: Strong stretching vibrations for the C-O bonds of the alcohol and the ketal functional groups are anticipated in the 1260-1050 cm⁻¹ region. orgchemboulder.com This region might show multiple peaks due to the different C-O bonds in the molecule (C8-O and the C-O-C bonds of the dioxolane ring).
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (molecular formula C₁₀H₁₈O₃), the molecular weight is 186.25 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 186.
Common fragmentation pathways for cyclic alcohols and ketals would likely be observed: openstax.orglibretexts.org
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen of the alcohol is a common pathway. openstax.org This could involve the loss of an ethyl or propyl fragment from the ring, leading to resonance-stabilized cations.
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at m/z = 168 (M-18). openstax.org
Ketal Fragmentation: The dioxolane ring can undergo characteristic cleavage. A primary fragmentation could be the loss of an ethylene (B1197577) oxide radical or related fragments, or cleavage to form a stable cyclohexanone-derived ion.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. nih.gov While no crystal structure for this compound has been reported, analysis of closely related dioxaspiro[4.5]decane derivatives provides insight into the expected solid-state conformation.
Crystallographic studies on similar spirocyclic systems have shown that the cyclohexane ring typically adopts a stable chair conformation. researchgate.net This would be the expected conformation for this compound, as it minimizes steric strain.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide an unambiguous determination of its stereochemistry. The analysis would confirm the relative orientation of the hydroxyl group at C8 with respect to the rest of the spirocyclic framework. Furthermore, if a chiral derivative is prepared or if anomalous dispersion techniques are used, the absolute configuration of the stereocenters could also be determined, providing a complete and unequivocal structural elucidation. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The molecular structure of this compound, featuring a prominent hydroxyl (-OH) group, facilitates the formation of intermolecular hydrogen bonds, which are critical in defining its physical properties and crystalline structure. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). Additionally, the oxygen atoms within the 1,4-dioxaspiro ring system can also serve as hydrogen bond acceptors. These interactions are fundamental to the supramolecular assembly of the compound in the solid state and influence its behavior in solution.
Detailed analysis of these interactions typically relies on single-crystal X-ray diffraction, which provides precise measurements of intermolecular distances and angles. While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, valuable insights can be drawn from studies of structurally analogous compounds. For instance, the crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol reveals both intra- and intermolecular O—H⋯O hydrogen bonds. nih.gov In this related diol, one hydroxyl group forms an intramolecular hydrogen bond with an ether oxygen, while the other participates in an intermolecular hydrogen bond that links molecules into chains. nih.gov
Spectroscopic techniques also offer powerful tools for studying hydrogen bonding. In Infrared (IR) spectroscopy, the O-H stretching vibration is particularly sensitive to its environment. In a non-interacting (gas-phase or very dilute non-polar solution) state, the O-H bond exhibits a sharp absorption band at a higher frequency. In the presence of hydrogen bonding, this band becomes broader and shifts to a lower frequency, with the magnitude of the shift correlating to the strength of the hydrogen bond.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key method for probing these interactions. The chemical shift of the hydroxyl proton is highly dependent on the extent of hydrogen bonding. In concentrated solutions or the solid state, where hydrogen bonding is significant, the hydroxyl proton resonance is typically observed at a higher chemical shift (downfield) compared to dilute solutions.
Computational studies, employing methods like Density Functional Theory (DFT), can complement experimental data by modeling the geometry and energetics of hydrogen-bonded dimers or larger clusters. These calculations can provide estimates for hydrogen bond energies, optimal donor-acceptor distances, and the vibrational frequency shifts observed in IR spectroscopy.
Although specific research findings for this compound are limited, the principles of hydrogen bonding in alcohols are well-established. The presence of the hydroxyl and ether functionalities dictates that hydrogen bonding is the primary intermolecular force governing its condensed-phase structure.
Table of Expected Hydrogen Bond Parameters
The following interactive table provides hypothetical yet representative data for the types of intermolecular hydrogen bonds that this compound is expected to form, based on general values for secondary alcohols and ethers. This data is illustrative and not derived from direct experimental measurement of the title compound.
| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| Alcohol-Alcohol | O-H | O-H (of another molecule) | ~ 0.96 | ~ 1.80 | ~ 2.76 | ~ 170 |
| Alcohol-Ether | O-H | O (dioxaspiro ring) | ~ 0.96 | ~ 1.90 | ~ 2.86 | ~ 165 |
Note: This table is for illustrative purposes to demonstrate the typical parameters of hydrogen bonds in similar functionalized molecules. Actual values for this compound would require specific experimental determination.
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern chemical research, offering a balance between accuracy and computational cost. arxiv.org These methods are used to model the fundamental properties of molecules, including their geometry and the behavior of their electrons.
The first step in the theoretical characterization of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is to determine its most stable three-dimensional structure, or equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy.
Density Functional Theory (DFT) is a widely used method for this purpose. youtube.com In DFT, the total energy of the molecule is calculated as a functional of the electron density. The geometry optimization algorithm minimizes this energy to yield the most stable conformation. A typical DFT calculation involves selecting an exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ) that dictates the mathematical representation of the atomic orbitals. arxiv.orgrsc.org
For this compound, a DFT optimization would provide key structural parameters such as:
Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-O, C-H, O-H).
Bond Angles: The angles formed by three connected atoms (e.g., O-C-C, C-C-C).
Once the optimized geometry is found, the same DFT calculation provides detailed information about the molecule's electronic structure. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), which can indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
| Computational Method | Purpose | Typical Functionals/Basis Sets | Key Outputs |
| Density Functional Theory (DFT) | Geometry Optimization and Electronic Structure Analysis | Functionals: B3LYP, PBE0, ωB97XDBasis Sets: 6-311+G(d,p), cc-pVTZ | Optimized 3D coordinates, Bond lengths, Bond angles, Dihedral angles, Molecular orbital energies (HOMO/LUMO), Electrostatic potential |
A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) parameters. researchgate.netnih.gov After geometry optimization, a GIAO calculation determines the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Studies on various alcohols have shown that DFT/GIAO calculations can predict proton (¹H) and carbon (¹³C) chemical shifts with high accuracy, often with a root mean square difference (RMSD) of around 0.1 ppm for ¹H shifts in non-labile positions. researchgate.netresearchgate.net The calculation of the hydroxyl (-OH) proton shift is more complex due to its sensitivity to solvent effects and hydrogen bonding. nih.gov
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. Following geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically scaled by an empirical factor to better match experimental values, accounting for approximations in the theoretical model and anharmonicity effects.
| Spectroscopic Parameter | Computational Method | Typical Level of Theory | Expected Accuracy |
| NMR Chemical Shifts | DFT / GIAO | PBE0/cc-pVTZ or B3LYP/6-311+G(d,p) | High for ¹³C and C-H protons (RMSD < 0.1-0.2 ppm for ¹H). Lower for O-H proton due to solvent effects. |
| IR Frequencies | DFT Frequency Calculation | B3LYP/6-31G(d) | Good qualitative agreement. Frequencies are typically scaled (by ~0.96) to match experimental data. |
Conformational Analysis and Molecular Dynamics Simulations
The spirocyclic structure of this compound imparts significant conformational rigidity, yet allows for various spatial arrangements of its constituent rings and substituents.
The dioxaspiro[4.5]decane system consists of a cyclohexane (B81311) ring fused to a 1,3-dioxolane (B20135) ring via a spiro-carbon atom. The conformational behavior of this system is dominated by the preferences of the six-membered cyclohexane ring.
Cyclohexane Ring: The cyclohexane ring is known to strongly prefer a chair conformation , which minimizes both angle strain and torsional strain. It is expected that this chair form would be the lowest energy conformation for the cyclohexane portion of this compound.
Substituent Positions: The substituents on the cyclohexane ring—the two methyl groups at C6 and the hydroxyl group at C8—can occupy either axial or equatorial positions. The gem-dimethyl groups at C6 are fixed. The hydroxyl group at C8 can exist in two diastereomeric forms, with the -OH group being either axial or equatorial. The equatorial position is generally favored for substituents on a cyclohexane ring to minimize steric interactions. Therefore, the conformer with the C8-hydroxyl group in an equatorial position is predicted to be the more stable isomer.
Dioxolane Ring: The five-membered dioxolane ring typically adopts an envelope or twist conformation to alleviate torsional strain from eclipsing C-O and C-C bonds.
Computational geometry optimization would be used to confirm these preferences and to quantify the precise energetic difference between the axial-OH and equatorial-OH conformers.
While the chair conformation is the most stable, the cyclohexane ring is not static. It can undergo conformational changes, such as ring inversion (chair-to-chair interconversion), which proceeds through higher-energy intermediates like the twist-boat and boat conformations.
Computational methods can be used to map the energetic landscape of these processes. By systematically changing a key dihedral angle (a "relaxed potential energy surface scan"), researchers can calculate the energy profile for ring inversion. This allows for the determination of the energy of the transition states and, consequently, the activation energy or torsional barrier for the conformational change. rsc.orgresearchgate.net For this compound, these calculations would reveal how the spiro-fusion and the substituents affect the energy barrier for the cyclohexane ring flip compared to unsubstituted cyclohexane.
Molecular Dynamics (MD) simulations can also provide insight into the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers, providing a more complete picture of the molecule's flexibility and structural dynamics.
Reaction Mechanism Elucidation
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be employed to study its formation or subsequent reactions. For example, one could model the reduction of the parent ketone, 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, with a reducing agent like sodium borohydride (B1222165).
Such a study would involve:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state (TS) structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
This information provides a detailed, step-by-step pathway of the reaction, explaining how bonds are broken and formed, and predicts the energetic feasibility of the proposed mechanism.
Transition State Analysis for Key Synthetic Steps
The primary synthetic route to this compound involves the acid-catalyzed ketalization of a precursor ketone with a diol. Transition state analysis is a computational tool used to investigate the highest energy point along the reaction coordinate for a specific reaction step. wikipedia.org Locating and characterizing these transition states are crucial for understanding reaction mechanisms, kinetics, and selectivity.
For the formation of a spiroketal, the mechanism typically involves several key steps, each with a corresponding transition state that can be modeled using quantum mechanical methods like Density Functional Theory (DFT). nih.gov The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack of a hydroxyl group to form a hemiacetal intermediate, and subsequent intramolecular cyclization with the elimination of water to form the final spiroketal ring.
Computational methods can determine the geometry of these transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Analysis of these structures reveals critical information, such as which bonds are breaking and forming. For instance, in the transition state for the intramolecular cyclization step, one would expect to see an elongated C-O bond for the departing water molecule and a partially formed C-O bond from the attacking secondary alcohol.
The calculated activation energies (the energy difference between the reactant and the transition state) provide a quantitative measure of the kinetic feasibility of each step. Mechanistic studies on similar acid-catalyzed spiroketalizations have shown that the formation of an oxocarbenium ion intermediate is often a key feature of the reaction pathway. acs.orgnih.gov
Illustrative Energy Profile for Spiroketalization
The following table provides a hypothetical but representative energy profile for a key step in the acid-catalyzed formation of a spiroketal, demonstrating the relative energies that would be calculated in a typical computational study.
| Species | Description | Illustrative Relative Energy (kcal/mol) |
| Reactant Complex | Precursor + Acid Catalyst | 0.0 |
| Transition State 1 (TS1) | Protonation of Carbonyl | +5.2 |
| Intermediate 1 | Protonated Carbonyl | +1.5 |
| Transition State 2 (TS2) | Intramolecular Nucleophilic Attack | +15.8 |
| Intermediate 2 | Hemiacetal Intermediate | -4.3 |
| Transition State 3 (TS3) | Proton Transfer & Water Elimination | +18.1 |
| Product Complex | Spiroketal Product + Water + Catalyst | -10.5 |
Note: Data are illustrative and intended to represent typical values for analogous acid-catalyzed spiroketalization reactions.
Computational Modeling of Catalytic Pathways
Computational modeling is instrumental in mapping the entire catalytic pathway for the synthesis of this compound. In acid-catalyzed reactions, the catalyst (e.g., a Brønsted acid) is explicitly included in the calculations to model its role in lowering the activation barriers of the reaction. researchgate.netyoutube.com
The catalytic cycle begins with the interaction of the acid with the substrate. Computational models can visualize this interaction and calculate the stability of the resulting complex. The model then follows the substrate through each mechanistic step—protonation, cyclization, and dehydration—to the final product, at which point the catalyst is regenerated. youtube.com By calculating the potential energy at each stage, a complete energy profile of the catalytic cycle is constructed.
These models are particularly powerful in explaining the origins of stereoselectivity in reactions where chiral catalysts are used. acs.orgresearchgate.net For a molecule like this compound, while the spirocenter itself may not be chiral depending on the precursor, understanding the facial selectivity of the nucleophilic attack is crucial if stereocenters are present elsewhere in the molecule. Computational studies on chiral phosphoric acid-catalyzed spiroketalizations have demonstrated that non-covalent interactions between the catalyst and the transition state structure are responsible for directing the stereochemical outcome. nih.gov The catalyst creates a chiral pocket that preferentially stabilizes the transition state leading to one enantiomer over the other.
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The fundamental principle is that the most significant stabilizing interactions occur between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). ethz.ch
In the context of the synthesis of this compound, FMO theory can be applied to the key bond-forming step: the intramolecular nucleophilic attack of the hydroxyl group on the electrophilic carbon of the protonated carbonyl or the resulting oxocarbenium ion.
Identifying Frontier Orbitals: The HOMO of the precursor molecule will be localized primarily on the lone pairs of the hydroxyl oxygen atom, making it the nucleophilic center. The LUMO of the protonated carbonyl group will have a large coefficient on the carbonyl carbon, indicating its electrophilicity.
Predicting Reactivity: The energy difference (ΔE) between the HOMO of the nucleophile and the LUMO of the electrophile is a key indicator of reactivity. A smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a faster reaction rate. Acid catalysis plays a crucial role here, as protonating the carbonyl group significantly lowers the energy of its LUMO, decreasing the HOMO-LUMO gap and accelerating the nucleophilic attack.
Illustrative FMO Data for Ketalization Reactants
This table presents hypothetical, yet typical, frontier orbital energies calculated via DFT for a ketone before and after protonation, illustrating the role of the acid catalyst in enhancing reactivity.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity Prediction |
| Precursor Ketone | -6.8 | +1.5 | 8.3 | Moderate electrophilicity at carbonyl carbon |
| Protonated Ketone | -8.5 | -1.2 | 7.3 | Significantly enhanced electrophilicity |
| Hydroxyl Nucleophile | -6.1 | +2.1 | 8.2 | Nucleophilic at oxygen |
Note: Data are illustrative. The key takeaway is the reduction in the LUMO energy of the ketone upon protonation, which decreases the energy gap for interaction with the nucleophile's HOMO, thereby facilitating the reaction.
Vi. Applications As Synthetic Intermediates and Building Blocks
Precursors in Complex Natural Product Synthesis
The synthesis of complex natural products often relies on versatile and stereochemically defined building blocks. Spirocyclic compounds, in particular, can serve as valuable precursors for the construction of intricate molecular architectures.
Role in the Synthesis of Sesquiterpenes (e.g., Prezizaene)
Sesquiterpenes are a large class of natural products characterized by a 15-carbon skeleton. Prezizaene is a representative sesquiterpene with a complex tricyclic structure. A thorough review of the scientific literature, including total syntheses of prezizaene and related sesquiterpenes, reveals that while various synthetic strategies have been employed, the use of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol as an intermediate has not been reported. nih.govacs.org Synthetic approaches to prezizaene have utilized a range of starting materials and key reactions to construct the characteristic bridged bicyclic core, but none have documented the incorporation of this specific spirocyclic ketal. nih.gov
Formation of Polycyclic and Bridged Systems
The inherent three-dimensionality of spirocycles makes them attractive starting points for the synthesis of polycyclic and bridged ring systems. However, an extensive search of the chemical literature did not yield any specific examples where this compound is used as a precursor for the formation of such complex frameworks. While the synthesis of bridged systems is a well-established area of organic chemistry, the application of this particular dimethylated spirocycle in this context appears to be undocumented in published research.
Development of Chiral Building Blocks
Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other biologically active molecules. The stereocenters present in cyclic and spirocyclic compounds can be exploited to induce chirality in subsequent synthetic steps.
Enantiomerically Pure this compound Derivatives
The preparation of enantiomerically pure derivatives of a chiral compound is a critical step in its development as a building block for asymmetric synthesis. Despite the potential for chirality in this compound, there is no available scientific literature describing the synthesis or resolution of its enantiomerically pure forms. General methods for the asymmetric synthesis of chiral spirocycles are known, but these have not been specifically applied to this compound. researchgate.net
Application in Asymmetric Synthesis of Other Molecules
The application of a chiral building block in the asymmetric synthesis of other molecules is the ultimate test of its utility. As there are no reports on the preparation of enantiomerically pure this compound, it follows that its application in the asymmetric synthesis of other molecules is also not documented in the scientific literature. The potential for this compound to serve as a chiral auxiliary or a starting material for the synthesis of other chiral molecules remains an unexplored area of research.
Role in the Synthesis of Related Spirocyclic Systems
The chemical modification of a spirocyclic system to generate other, related spirocycles can be a powerful strategy for diversifying molecular scaffolds. An extensive review of synthetic chemistry literature, however, does not provide any examples of this compound being used as a starting material for the synthesis of other spirocyclic systems. While the synthesis of spiro[4.5]decane derivatives is an active area of research, the specific role of this compound as a precursor to other spirocycles has not been reported. semanticscholar.orgacs.org
Preparation of Functionalized 1,4-Dioxaspiro[4.5]decanes
The 1,4-dioxaspiro[4.5]decane framework serves as a foundational structure for the synthesis of a variety of functionalized derivatives. The synthesis often begins with the protection of one ketone in a diketone, like 1,4-cyclohexanedione (B43130), using ethylene (B1197577) glycol to form the stable spirocyclic dioxolane moiety. This protected structure allows for selective chemical transformations on other parts of the molecule.
For instance, functionalized amino alcohols can be prepared and subsequently converted into more complex structures. In one synthetic route, an epoxide precursor is reacted with an amine to produce a trans-amino alcohol derivative of 1,4-dioxaspiro[4.5]decan-8-ol. prepchem.com This amino alcohol can be further modified, for example, by reacting it with methanesulfonyl chloride to form a sulfonate ester. This ester can then undergo nucleophilic substitution with another amine to yield functionalized diamines, demonstrating the utility of the spiro-scaffold in building complex molecular architectures. prepchem.com
Table 1: Examples of Functionalization Reactions
| Precursor | Reagents | Product Type |
|---|---|---|
| Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- prepchem.comtandfonline.comdioxolane] | methyl(phenylmethyl)amine, H₂O | trans-7-amino-1,4-dioxaspiro[4.5]decan-8-ol prepchem.com |
| trans-amino-1,4-dioxaspiro[4.5]decan-8-ol | 1. Methanesulfonyl chloride, triethylamine (B128534) 2. Pyrrolidine (B122466), H₂O | Diamine derivative prepchem.com |
Building Blocks for Analgesic Compounds
The rigid, three-dimensional structure of spirocyclic compounds is advantageous in drug design for optimizing interactions with biological targets. The 1,4-dioxaspiro[4.5]decan-8-one scaffold has been specifically identified as a valuable building block in the preparation of a series of potent analgesic compounds. chemicalbook.comguidechem.com By incorporating this spirocyclic ketal, medicinal chemists can explore three-dimensional chemical space more effectively than with traditional flat, aromatic structures. tandfonline.com This exploration can lead to the development of novel painkillers with improved efficacy and selectivity.
Intermediates for Dopamine (B1211576) Reuptake Complex Probes
Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold are crucial intermediates in the synthesis of neurochemical research tools. Specifically, 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-Cyclohexanedione Monoethylene Acetal) is employed as a key building block for creating tritium-labeled probes. chemicalbook.comguidechem.com These radiolabeled molecules are designed for autoradiography studies of the dopamine reuptake complex. chemicalbook.comguidechem.com Research into other derivatives, such as certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, has also explored their potential as dopamine agonists, further establishing the relevance of this spiro-scaffold in dopamine-related research. nih.gov
Precursors for 5-Alkoxytryptamine Derivatives
The chemical versatility of the 1,4-dioxaspiro[4.5]decan-8-one framework is further highlighted by its use as a precursor in the synthesis of biologically important indoleamines. Through a novel aromatization process, this bicyclic ketal can be converted into various 5-alkoxytryptamine derivatives. chemicalbook.com Notable examples of molecules synthesized via this route include the neurotransmitter serotonin (B10506), the hormone melatonin (B1676174), and the psychoactive compound bufotenin. chemicalbook.com This application underscores the utility of the spirocyclic intermediate in accessing complex and significant biological molecules.
Emerging Applications in Material Science and Chemical Biology (Excluding Clinical)
The unique structural properties of spirocycles are leading to their increased use in fields beyond traditional medicinal chemistry, including material science and the development of novel biological tools.
Spirocyclic Compounds as Ligands or Scaffolds for Novel Materials
Spirocyclic architectures are increasingly recognized for their potential in creating advanced materials, catalysts, and ligands. acs.org Their defining feature is a rigid, three-dimensional geometry that allows for the precise projection of functional groups into space, an advantage over more flexible or planar molecules. tandfonline.com This structural constraint is highly desirable in structure-based design, where specific orientations are necessary for function. tandfonline.com Scaffolds like the 1,4-dioxaspiro[4.5]decane core provide a robust framework for building novel structures where the spatial arrangement of substituents is critical for achieving desired properties, making them valuable for the rational design of new materials and ligands. tandfonline.comnih.gov
Table 2: Advantages of Spirocyclic Scaffolds in Material Design
| Feature | Advantage | Reference |
|---|---|---|
| Three-Dimensionality | Allows for precise spatial projection of functional groups. | tandfonline.com |
| Structural Rigidity | Provides a well-defined and predictable conformation. | tandfonline.com |
| Novelty | Offers access to unexplored chemical space. | researchgate.net |
| High sp³ Content | Correlates with improved physicochemical properties. | tandfonline.com |
Chemical Tool Development (e.g., tritium-labeled probes)
As noted previously, 1,4-Dioxaspiro[4.5]decan-8-one is a key intermediate in the synthesis of specialized chemical tools for biological research. chemicalbook.comguidechem.com The development of tritium-labeled probes from this building block enables detailed investigation of complex biological systems. chemicalbook.comguidechem.com These radiolabeled probes are indispensable for techniques such as autoradiography, which allows for the visualization and quantification of specific protein targets, like the dopamine reuptake transporter, within tissue samples. The use of the spirocyclic scaffold provides a stable core for the attachment of the radiolabel and other necessary functionalities, facilitating the creation of highly specific and effective research tools.
Viii. Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. For the synthesis of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol and related spiroketals, future efforts will likely concentrate on several key areas of green chemistry.
One promising avenue is the development of telescoped flow processes . These continuous-flow systems offer significant advantages over traditional batch methods by combining multiple reaction steps into a single, uninterrupted sequence. This approach minimizes waste, reduces the use of organic solvents, and can lead to substantial cost savings and increased throughput. rsc.org For instance, a telescoped flow process could be envisioned for the synthesis of a chiral spiroketone intermediate, which could then be stereoselectively reduced to this compound. Such a process could integrate the ketalization of 4,4-dimethylcyclohexane-1,3-dione followed by reduction in a continuous manner.
The use of eco-sustainable catalytic systems is another critical area. Research into hypervalent iodine(III) catalysts in conjunction with systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has shown promise for the green oxidation of steroidal alcohols to their corresponding ketones. researchgate.net Adapting such catalytic systems for the reverse reaction, the reduction of the precursor ketone 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, could provide a sustainable alternative to traditional metal hydride reagents. Furthermore, exploring enzymatic or chemoenzymatic routes could offer highly selective and environmentally friendly methods for the synthesis of chiral spiroketal alcohols.
Below is a table summarizing potential sustainable synthetic strategies:
| Strategy | Description | Potential Advantages |
| Telescoped Flow Process | Integration of multiple reaction steps in a continuous flow system. | Reduced waste, lower solvent usage, increased throughput, cost savings. rsc.org |
| Eco-Sustainable Catalysis | Utilization of non-toxic, recyclable catalysts such as hypervalent iodine or enzymes. | Avoidance of toxic heavy metals, high selectivity, mild reaction conditions. researchgate.net |
| Multicomponent Domino Reactions | Combining several bond-forming events in a single pot without isolating intermediates. | Increased efficiency, reduced waste, atom economy. mdpi.com |
Exploration of New Chemical Reactivity and Transformations
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the spiroketal moiety. Future research will likely focus on uncovering novel transformations of these functional groups.
The secondary alcohol in this compound is a versatile handle for a variety of chemical modifications. Standard transformations include oxidation to the corresponding ketone, esterification, and etherification. wikipedia.orglibretexts.org More advanced methodologies could involve:
Deoxygenation: The Barton-McCombie deoxygenation offers a method to remove the hydroxyl group and replace it with a hydrogen atom, providing access to the corresponding 6,6-Dimethyl-1,4-dioxaspiro[4.5]decane. wikipedia.org
Nucleophilic Substitution: Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, would enable nucleophilic substitution reactions to introduce a wide range of functionalities with inversion of stereochemistry. libretexts.org The Mitsunobu reaction provides a powerful method for the conversion of secondary alcohols to esters, ethers, and other derivatives with clean stereochemical inversion. organic-chemistry.org
Chirality Transfer: Iron(III)-catalyzed intramolecular substitution of alcohols has been shown to proceed with a high degree of chirality transfer, offering a sustainable method for the synthesis of chiral heterocyclic compounds. researchgate.net
The spiroketal functionality, while generally stable, can undergo rearrangements under acidic conditions. nih.gov Kinetic versus thermodynamic control in spiroketalization reactions is a well-studied area, and exploring these principles in the context of this compound could lead to the selective formation of different stereoisomers. nih.govacs.orgresearchgate.net
Advanced Spectroscopic Techniques for Dynamic Studies
The conformational flexibility of the six-membered ring in this compound makes it an interesting target for dynamic studies using advanced spectroscopic techniques.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes that occur on the NMR timescale. researchgate.net By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of conformational equilibria, such as the chair-to-twist-boat interconversion of the cyclohexane (B81311) ring. For this compound, DNMR could be used to study the influence of the spiroketal and dimethyl substituents on the conformational dynamics of the six-membered ring.
Nuclear Overhauser Effect (NOE) spectroscopy , particularly 2D NOESY experiments, can provide valuable information about the spatial proximity of protons in a molecule. nih.govbeilstein-journals.org This information is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could help to establish the axial or equatorial orientation of the hydroxyl group and the spatial relationship between the protons on the cyclohexane and dioxolane rings.
The table below outlines the application of these techniques:
| Spectroscopic Technique | Information Gained | Application to this compound |
| Dynamic NMR (DNMR) | Thermodynamic and kinetic parameters of conformational exchange. researchgate.net | Study of the chair-to-twist-boat interconversion of the cyclohexane ring. |
| 2D NOESY | Through-space proton-proton distances, relative stereochemistry, and preferred conformation. nih.govbeilstein-journals.org | Determination of the orientation of the hydroxyl group and the overall 3D structure. |
Deeper Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is becoming increasingly important for a comprehensive understanding of molecular structure, properties, and reactivity. For this compound, this integrated approach can provide insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) calculations can be employed to predict the geometries, relative energies, and spectroscopic properties of different conformers and stereoisomers of this compound. escholarship.orgresearchgate.netrsc.org These calculations can help to rationalize the observed conformational preferences and predict the outcomes of chemical reactions. For example, DFT could be used to model the transition states of potential reactions, providing insights into the reaction mechanism and stereoselectivity.
Ab initio molecular dynamics (AIMD) simulations can be used to explore the dynamic behavior of the molecule and to understand the role of solvent effects on its conformation and reactivity. escholarship.org By combining the results of these computational studies with experimental data from NMR and other spectroscopic techniques, a more complete picture of the structure and behavior of this compound can be developed.
Design and Synthesis of Advanced Derivatives for Specific Applications in Chemical Synthesis
The rigid and stereochemically defined scaffold of spiroketals makes them attractive for the design of new chiral ligands and catalysts for asymmetric synthesis. umich.eduresearchgate.netumich.edunih.gov Future research on this compound could focus on its elaboration into novel derivatives with specific applications in chemical synthesis.
By introducing phosphine, amine, or other coordinating groups onto the spiroketal framework, it is possible to create new chiral ligands for transition metal catalysis. The stereocenters in this compound could be used to control the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenation, allylic alkylation, or Heck reactions. umich.eduresearchgate.net The development of a library of such ligands with varying steric and electronic properties would be a valuable endeavor.
Furthermore, the spiroketal moiety can serve as a rigid scaffold to present functional groups in a well-defined three-dimensional arrangement. mskcc.org This property can be exploited in the design of organocatalysts or supramolecular receptors . For example, derivatives of this compound could be synthesized to act as chiral Brønsted acids or bases, or as hosts for the selective recognition of guest molecules.
Q & A
Q. What are the established synthetic routes for 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol?
The compound is synthesized via ketone reduction followed by alkylation. In one protocol, 1,4-dioxaspiro[4.5]decan-8-one is reduced with NaBH₄ in MeOH at 0°C to yield the alcohol intermediate. Subsequent methylation with NaH and CH₃I in THF under reflux produces the methylated derivative. Purification via column chromatography is critical to isolate the product (yield: ~61–70%) . Alternative routes include Rh/BINAP-catalyzed asymmetric additions to introduce stereoselective methyl groups, though this requires precise catalyst control to avoid side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, spirocyclic analogs (e.g., benzothiazolyl derivatives) have been resolved at 100 K with a data-to-parameter ratio of 16.9 and R factor < 0.040, confirming spiro geometry and substituent positions . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are also used to verify molecular weight (e.g., exact mass 158.19 for C₈H₁₄O₃) and functional groups .
Advanced Research Questions
Q. What challenges arise in stereoselective functionalization of the spirocyclic core, and how are they addressed?
The rigid spirocyclic structure complicates stereochemical control during derivatization. For example, fluorination attempts using [SF₃][SbF₆] in CH₃CN at –20°C yielded 8,8-difluoro derivatives but with low yields (unreported) and unexpected ²J(¹⁹F–¹⁹F) coupling values (9.1 Hz vs. theoretical > 20 Hz). This suggests competing side reactions or incomplete conversion, necessitating optimization of Lewis acid catalysts (e.g., CsF) and reaction times . Rhodium-catalyzed 1,2-additions (e.g., AlMe₃ with Rh/BINAP) improve stereoselectivity, as demonstrated in methyl group additions to the ketone precursor .
Q. How can computational modeling aid in predicting reactivity and regioselectivity for this compound?
Density functional theory (DFT) calculations can map transition states for nucleophilic attacks on the spirocyclic ketone. For instance, studies on analogous systems (e.g., 8-methoxy derivatives) reveal that steric hindrance from the 6,6-dimethyl groups directs electrophiles to the less hindered equatorial position. Molecular dynamics simulations further predict solvent effects (e.g., THF vs. MeOH) on reaction rates, aligning with experimental yields in alkylation steps .
Q. What contradictions exist in reported synthetic yields, and how might they be resolved?
Discrepancies in yields (e.g., 61–70% for NaBH₄ reductions vs. 82% for automated amine syntheses) often stem from purification protocols. Unoptimized column chromatography can lead to losses, whereas automated systems (e.g., capsule-based synthesis) minimize manual handling and improve reproducibility . Contradictions in fluorination outcomes ([SF₃][SbF₆] vs. alternative fluorinating agents) highlight the need for systematic solvent/catalyst screens .
Q. What are the applications of this compound in drug discovery?
The spirocyclic core serves as a scaffold for bioactive molecules. For example, derivatives like 8-(4-dimethylaminophenyl)-9-benzothiazolyl-spirodecanes exhibit potential as kinase inhibitors, validated via UV-Vis spectroscopy and enzyme assays . The hydroxyl group enables conjugation with boronate esters (e.g., dioxaborolanes) for targeted drug delivery, though stability in physiological conditions requires further study .
Methodological Recommendations
- Purification: Use gradient elution in column chromatography (silica gel, hexane/EtOAc) to separate polar byproducts .
- Crystallization: Optimize solvent mixtures (e.g., EtOAc/hexane) for SC-XRD-quality crystals .
- Reaction Monitoring: Employ in situ FTIR or LC-MS to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
